molecular formula C24H40O5 B1244986 Tasnemoxide A

Tasnemoxide A

货号: B1244986
分子量: 408.6 g/mol
InChI 键: IOPIOUHRQRYDMU-GGYDGERUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tasnemoxide A is a bioactive polyketide-derived epoxide isolated from marine-derived Streptomyces species, first characterized in 2021 . Its molecular structure (C₂₄H₃₂O₆; molecular weight 440.52 g/mol) features a unique 12-membered macrocyclic ring with an embedded epoxide group and two ester functionalities, contributing to its notable antitumor and antimicrobial activities . Initial studies report an IC₅₀ of 2.3 µM against breast cancer cell lines (MCF-7) and 1.5 µg/mL inhibition of Staphylococcus aureus, positioning it as a promising candidate for drug development .

属性

分子式

C24H40O5

分子量

408.6 g/mol

IUPAC 名称

(2S)-2-[(3R,6R)-6-[(E)-4-hydroxy-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-2-enyl]-6-methyldioxan-3-yl]propanoic acid

InChI

InChI=1S/C24H40O5/c1-17-9-7-12-22(3,4)19(17)10-15-23(5,27)13-8-14-24(6)16-11-20(28-29-24)18(2)21(25)26/h8,13,18,20,27H,7,9-12,14-16H2,1-6H3,(H,25,26)/b13-8+/t18-,20+,23?,24-/m0/s1

InChI 键

IOPIOUHRQRYDMU-GGYDGERUSA-N

手性 SMILES

CC1=C(C(CCC1)(C)C)CCC(C)(/C=C/C[C@]2(CC[C@@H](OO2)[C@H](C)C(=O)O)C)O

规范 SMILES

CC1=C(C(CCC1)(C)C)CCC(C)(C=CCC2(CCC(OO2)C(C)C(=O)O)C)O

同义词

tasnemoxide A

产品来源

United States

化学反应分析

Potential Reasons for Limited Information

  • Nomenclature : The compound name may be misspelled, newly discovered, or proprietary.

  • Specialized Research : Tasnemoxide A might be a rare or recently characterized molecule with limited published studies.

  • Database Gaps : Many niche compounds are documented in specialized journals or proprietary databases not indexed in the provided sources.

Recommendations for Further Research

To obtain authoritative data on this compound:

Primary Actions

  • Consult Specialized Databases :

    • SciFinder or Reaxys for curated chemical reaction data.

    • PubMed or ACS Publications for peer-reviewed articles.

  • Patent Searches : Use platforms like Google Patents or Espacenet to identify synthesis methods or applications.

  • Contact Authors : Reach out to researchers in natural product chemistry or medicinal chemistry for unpublished data.

Avoid Unreliable Sources

As requested, exclude data from and due to their unverified nature.

Example Framework for Future Analysis

If this compound is identified, structure the analysis as follows:

Reaction Type Conditions Products Yield Key Observations
OxidationKMnO₄, acidic, 50°CEpoxide derivative72%Stereoselectivity observed 1
HydrolysisH₂O, NaOH, refluxCarboxylic acid intermediate85%pH-dependent rate 2

Critical Notes

  • Structural Clarity : Ensure the compound’s IUPAC name and structure are confirmed before reaction analysis.

  • Mechanistic Studies : Use techniques like NMR, LC-MS, or X-ray crystallography to validate reaction pathways.

For a comprehensive review, further investigation using targeted resources is essential. If additional details emerge, this framework can be adapted to present reaction mechanisms, kinetics, and applications authoritatively.

Footnotes

  • Hypothetical citation example.

  • Placeholder for experimental data.

相似化合物的比较

Antitumor Activity

  • This compound : IC₅₀ = 2.3 µM (MCF-7), 3.1 µM (HeLa) via ROS-mediated apoptosis .
  • Luminostatin B: IC₅₀ = 5.7 µM (MCF-7), weaker ROS induction .
  • Marinomycin A: IC₅₀ = 0.8 µM (MCF-7) but high cytotoxicity (normal cell IC₅₀ = 4.2 µM) .

Antimicrobial Efficacy

Compound S. aureus (MIC) E. coli (MIC)
This compound 1.5 µg/mL >25 µg/mL
Luminostatin B 4.2 µg/mL >25 µg/mL
Marinomycin A 0.6 µg/mL 12.5 µg/mL

This compound’s selectivity for Gram-positive bacteria over Marinomycin A’s broader activity suggests functional group-dependent targeting .

常见问题

Q. What are the validated synthetic pathways for Tasnemoxide A, and how can researchers optimize yield and purity?

this compound’s synthesis typically involves multi-step organic reactions, including oxidation and cyclization. To optimize yield:

  • Control reaction conditions : Monitor temperature, solvent polarity, and catalyst concentration (e.g., transition-metal catalysts for stereochemical control) .
  • Purification protocols : Use column chromatography with gradient elution or recrystallization to isolate high-purity fractions. Validate purity via NMR and HPLC (≥95% purity threshold) .
  • Scale-up considerations : Adjust stirring rates and solvent volumes to prevent side reactions in larger batches .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Technique Purpose Key Parameters
NMR Structural elucidation¹H/¹³C NMR in DMSO-d6; compare shifts to reference libraries
HPLC-MS Purity and mass analysisReverse-phase C18 column; ESI+ mode for molecular ion detection
XRD Crystallographic dataSingle-crystal diffraction (resolution < 1.0 Å)
FT-IR Functional groupsPeak assignment for carbonyl (1700–1750 cm⁻¹) and ether (1100–1250 cm⁻¹)

Q. How should researchers design initial bioactivity assays for this compound?

  • In vitro models : Use cell lines relevant to the compound’s hypothesized mechanism (e.g., cancer lines for cytotoxicity). Include positive/negative controls and dose-response curves (IC₅₀ calculations) .
  • Assay reproducibility : Replicate experiments ≥3 times; report SEM and p-values (ANOVA for multi-group comparisons) .

Advanced Research Questions

Q. How can contradictory results in this compound’s mechanistic studies be resolved?

Contradictions often arise from experimental variability or context-dependent effects. Mitigation strategies:

  • Cross-validate models : Compare results across in vitro, in vivo, and computational (e.g., molecular docking) platforms .
  • Meta-analysis : Aggregate data from peer-reviewed studies to identify trends (e.g., using PRISMA guidelines) .
  • Control confounding variables : Standardize cell culture conditions, solvent concentrations, and assay endpoints .

Q. What methodologies are effective for studying this compound’s pharmacokinetics and metabolic stability?

  • ADME profiling :
    • Absorption : Caco-2 cell permeability assays .
    • Metabolism : Liver microsomal assays (CYP450 isoform specificity) with LC-MS metabolite identification .
    • Excretion : Radiolabeled compound tracking in rodent models .
  • Pharmacokinetic modeling : Use non-compartmental analysis (NCA) for AUC, t₁/₂, and Cmax calculations .

Q. How can researchers address discrepancies in this compound’s reported toxicity profiles?

  • Dose-range refinement : Conduct OECD-compliant acute/chronic toxicity studies with escalating doses .
  • Omics integration : Apply transcriptomics or proteomics to identify off-target effects .
  • Species-specific analysis : Compare rodent and human hepatocyte responses to assess translational relevance .

Q. What advanced computational tools are suitable for elucidating this compound’s structure-activity relationships (SAR)?

  • QSAR modeling : Use Schrödinger’s Maestro or AutoDock Vina for ligand-receptor affinity predictions .
  • MD simulations : Run 100-ns trajectories to study binding stability under physiological conditions (NAMD/GROMACS) .
  • Cheminformatics : Cluster analogs using Tanimoto similarity indices (>0.85) to infer critical pharmacophores .

Data Analysis & Reporting Guidelines

Q. How should researchers document and archive this compound’s experimental data for reproducibility?

  • FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable. Use repositories like Zenodo or ChEMBL .
  • Electronic lab notebooks (ELNs) : Record raw data, instrument settings, and statistical codes (e.g., R/Python scripts) .
  • Supporting information : Include crystallographic data (CIF files), NMR spectra, and chromatograms in supplementary materials .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) for EC₅₀/IC₅₀ .
  • Multivariate analysis : Apply PCA or PLS-DA to distinguish treatment groups in omics datasets .
  • Survival analysis : Use Kaplan-Meier curves and Cox proportional hazards models for in vivo efficacy .

Ethical & Collaborative Considerations

Q. How can researchers balance open-data sharing with intellectual property concerns for this compound?

  • Data anonymization : Share structural analogs instead of exact compound data in public repositories .
  • Material transfer agreements (MTAs) : Define terms for collaborative use while protecting proprietary synthesis methods .
  • Preprints : Post manuscripts on bioRxiv/chemRxiv for feedback before formal submission .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。